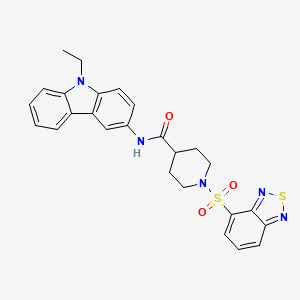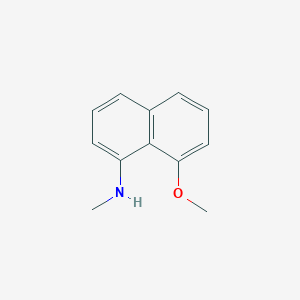
1,3-Di(cyclohexen-1-yl)-2-methylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(cyclohexen-1-yl)-2-methylindolizine, also known as DMCM, is a chemical compound that belongs to the class of indolizines. It is a potent positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. The GABA-A receptor is the target of many drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been extensively studied for its effects on the GABA-A receptor and its potential as a therapeutic agent.
Mechanism of Action
1,3-Di(cyclohexen-1-yl)-2-methylindolizine acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which is distinct from the site where GABA binds. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has several biochemical and physiological effects. It has been shown to increase the amplitude and duration of GABA-mediated currents in neurons. This leads to an increase in the inhibitory effects of GABA, resulting in sedation, anxiolysis, and anticonvulsant effects. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine has also been shown to have muscle relaxant effects, which are mediated by the GABA-A receptor.
Advantages and Limitations for Lab Experiments
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which makes it a useful tool for studying the receptor and its role in the central nervous system. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments.
One limitation of 1,3-Di(cyclohexen-1-yl)-2-methylindolizine is its potential toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine is also a potent sedative, which can affect the behavior of experimental animals.
Future Directions
There are several future directions for the study of 1,3-Di(cyclohexen-1-yl)-2-methylindolizine. One area of interest is the development of novel positive allosteric modulators of the GABA-A receptor that have improved pharmacological properties. Another area of interest is the study of the role of the GABA-A receptor in the pathophysiology of neurological and psychiatric disorders. 1,3-Di(cyclohexen-1-yl)-2-methylindolizine and other positive allosteric modulators of the GABA-A receptor may have therapeutic potential for these disorders. Finally, the study of the structure and function of the GABA-A receptor and its allosteric modulators is an ongoing area of research that may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
1,3-Di(cyclohexen-1-yl)-2-methylindolizine can be synthesized in several ways. One of the most common methods is the condensation of 2-methylindoline with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with a strong base to form 1,3-Di(cyclohexen-1-yl)-2-methylindolizine. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has been extensively studied for its effects on the GABA-A receptor. It has been shown to enhance the activity of the receptor and increase the binding affinity of GABA, the natural ligand of the receptor. This results in an increase in the inhibitory effects of GABA in the central nervous system, which can lead to sedation, anxiolysis, and anticonvulsant effects.
properties
IUPAC Name |
1,3-di(cyclohexen-1-yl)-2-methylindolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-16-20(17-10-4-2-5-11-17)19-14-8-9-15-22(19)21(16)18-12-6-3-7-13-18/h8-10,12,14-15H,2-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRRNHSPILFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C3=CCCCC3)C4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(cyclohexen-1-yl)-2-methylindolizine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)



![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)




![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)
